N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrazole moiety, have been reported to interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . This can result in a wide range of biological effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . These can include signaling pathways, metabolic pathways, and others. The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.
Pharmacokinetics
The pharmacokinetic properties of a compound can have a significant impact on its bioavailability, efficacy, and safety . Factors that can influence these properties include the compound’s chemical structure, its interactions with biological targets, and the characteristics of the biological system in which it is administered.
Result of Action
The effects of a compound at the molecular and cellular level can be diverse, depending on the specific targets it interacts with and the nature of these interactions .
Action Environment
Environmental factors can significantly influence the behavior of a compound in a biological system . These can include factors such as temperature, pH, the presence of other compounds, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcones, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the reaction of the pyrazole derivative with cyclopropanecarboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(1H-pyrazol-1-yl)propan-1-one: A similar pyrazole derivative with a phenyl group and a propanone moiety.
4-Phenyl-1H-pyrazole-3-carboxamide: Another pyrazole derivative with a phenyl group and a carboxamide moiety.
Uniqueness
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(13-6-7-13)16-8-9-18-11-14(10-17-18)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDGYXKRLORDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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